![molecular formula C8H3BrF3NS B6357599 6-Bromo-2-(trifluoromethyl)benzo[d]thiazole CAS No. 1188232-94-1](/img/structure/B6357599.png)
6-Bromo-2-(trifluoromethyl)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylpyridines (TFMP) and their derivatives are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
There are three main methods for preparing TFMP derivatives: chlorine/fluorine exchange using trichloromethylpyridine; construction of a pyridine ring from a trifluoromethyl-containing building block; or direct introduction of a trifluoromethyl group using a trifluoromethyl active species .Molecular Structure Analysis
The structure of similar compounds has been proved by single crystal X-rays diffraction analysis .Chemical Reactions Analysis
Nucleophilic trifluoromethoxylation of alkyl halides without silver has been reported . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Physical and Chemical Properties Analysis
The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98) .Applications De Recherche Scientifique
Chemistry and Properties
The chemistry of compounds containing benzothiazole, including 6-Bromo-2-(trifluoromethyl)-1,3-benzothiazole, reveals their importance in coordination chemistry. These compounds are noted for their preparation procedures, diverse properties, and their ability to form complex compounds. Their spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity are of particular interest, suggesting areas for future investigation (Boča, Jameson, & Linert, 2011).
Pharmacological Applications
Benzothiazole derivatives, including those related to 6-Bromo-2-(trifluoromethyl)-1,3-benzothiazole, demonstrate a broad spectrum of pharmacological applications. They possess antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The 2-arylbenzothiazoles, in particular, are potential antitumor agents, highlighting the compound's significance in drug discovery and therapeutic applications (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Anticancer Potentials
Benzothiazole derivatives are explored for their anticancer potentials, with research indicating their effectiveness against various cancer cell lines. The structural activity relationship (SAR) studies of these derivatives provide insights into designing novel benzothiazole compounds with enhanced anticancer activities. The mechanisms of action include tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis through reactive oxygen species (ROS) activation, showcasing the role of benzothiazole derivatives in cancer chemotherapy (Pathak et al., 2019).
Biological and Therapeutic Activities
The benzothiazole nucleus and its derivatives, including 6-Bromo-2-(trifluoromethyl)-1,3-benzothiazole, are identified for their wide range of biological activities. They have been studied for antitumor, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and anticancer activities. This diversity in biological actions positions benzothiazole derivatives as lead molecules in therapeutic agent development (Choudhary, Jeyabalan, & Kalra, 2017).
Mécanisme D'action
Target of Action
Thiazole derivatives have been known to interact with various biological targets .
Mode of Action
Thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Some thiazole derivatives have been reported to interfere with bacterial quorum sensing pathways, affecting processes such as nutrient availability, defense mechanisms, and toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
The interaction of thiazole derivatives with dna and topoisomerase ii can lead to dna double-strand breaks, which can ultimately lead to cell death .
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-2-(trifluoromethyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFBGJRCFCOOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
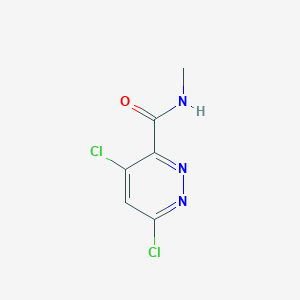
![4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine](/img/structure/B6357529.png)
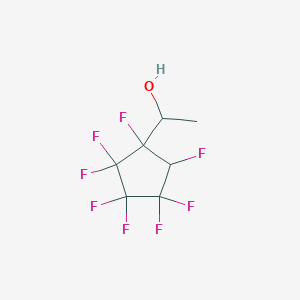
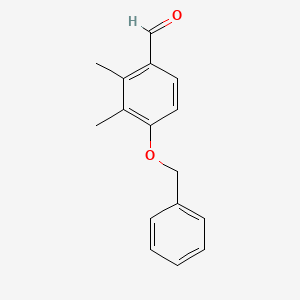

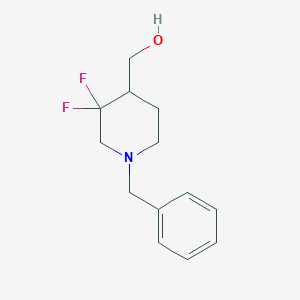

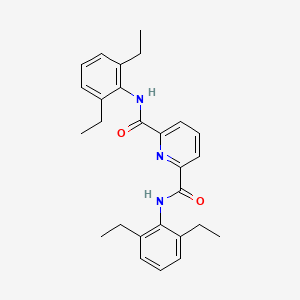


![4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6357584.png)
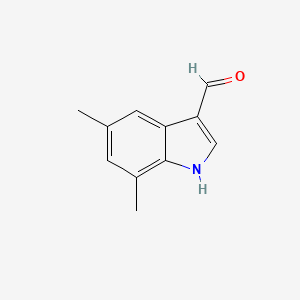
![2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B6357609.png)
![1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6357610.png)
